2-Hydroxycyclohexane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWZMBYQSLXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-61-4 | |
| Record name | 2-hydroxycyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Hydroxycyclohexane 1 Sulfonyl Chloride
Strategies for the Preparation of 2-Hydroxycyclohexane-1-sulfonyl Chloride
The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. These strategies can be broadly categorized into direct methods, where the hydroxyl and sulfonyl chloride functionalities are introduced in a single or concerted step, and indirect methods that involve the interconversion of other functional groups.
Direct Chlorosulfonylation Approaches from Precursors
Direct chlorosulfonylation involves the reaction of a suitable precursor with a chlorosulfonating agent. A plausible precursor for this transformation is cyclohexene (B86901) oxide. The reaction of epoxides with reagents like sulfuryl chloride or chlorosulfonic acid could theoretically lead to the formation of a β-hydroxy sulfonyl chloride. However, controlling the regioselectivity and preventing side reactions, such as the formation of chlorinated byproducts or sulfonate esters, is a significant challenge. wikipedia.orggoogle.comactylis.com The inherent reactivity of the epoxide ring towards both electrophilic and nucleophilic attack necessitates carefully controlled reaction conditions to favor the desired outcome. youtube.commdpi.com
Another direct approach could involve the chlorosulfonylation of cyclohexane (B81311). However, this method typically yields cyclohexanesulfonyl chloride and does not introduce a hydroxyl group. The functionalization of the cyclohexane ring at a specific position with a hydroxyl group prior to or during chlorosulfonylation would be necessary, which complicates a "direct" approach.
Oxidative Halogenation Pathways
Oxidative halogenation represents a robust and widely used method for the synthesis of sulfonyl chlorides from various sulfur-containing precursors. lookchem.comstackexchange.comnih.gov
A primary route in this category is the oxidative chlorination of the corresponding thiol, 2-mercaptocyclohexanol. This method involves the treatment of the thiol with a chlorinating agent in the presence of an oxidant. A variety of reagent systems can be employed for this transformation. lookchem.comorganic-chemistry.org Common oxidants include hydrogen peroxide, while chlorinating agents can range from chlorine gas to N-chlorosuccinimide (NCS). rsc.org The reaction proceeds through the oxidation of the thiol to a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.
The key challenge in this synthesis is the potential for the chlorinating agent to react with the hydroxyl group of 2-mercaptocyclohexanol. Careful selection of reagents and reaction conditions is crucial to ensure the selective formation of the sulfonyl chloride without affecting the alcohol functionality.
| Reagent System | Description | Reference(s) |
| H₂O₂ / ZrCl₄ | A rapid and efficient method for the oxidative chlorination of thiols and disulfides. | orgsyn.org |
| H₂O₂ / SOCl₂ | A highly reactive system for the direct conversion of thiols to sulfonyl chlorides. | organic-chemistry.org |
| NCS / HCl | A combination that provides good yields of sulfonyl chlorides from thiols. | organic-chemistry.org |
| DCDMH | 2,4-Dichloro-5,5-dimethylhydantoin serves as a mild and efficient reagent for this transformation. | lookchem.com |
An alternative oxidative pathway involves the conversion of a sulfonyl hydrazide precursor. The corresponding 2-hydroxycyclohexane-1-sulfonyl hydrazide can be treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the desired sulfonyl chloride. nih.gov This method is often characterized by its mild reaction conditions and high yields. The synthesis of the starting sulfonyl hydrazide can be achieved from the corresponding sulfonyl chloride, which in this case would require an independent synthesis of this compound, making this route more suitable for derivatization rather than a de novo synthesis.
Sandmeyer-Type Reactions for Sulfonyl Chloride Formation
The Sandmeyer reaction provides a powerful tool for the introduction of a sulfonyl chloride group onto an aromatic or, in some cases, an aliphatic ring system, starting from an amino group. nih.govnih.govorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, this would involve the diazotization of 2-aminocyclohexanesulfonic acid followed by treatment with a chlorine source in the presence of a copper catalyst.
The successful application of the Sandmeyer reaction to an aliphatic system like this is not as common as with aromatic amines and would require specific optimization of the reaction conditions. The stability of the diazonium salt intermediate and the efficiency of the subsequent substitution are critical factors. nih.govnih.gov
| Reagent/Catalyst | Role | Reference(s) |
| NaNO₂ / HCl | Diazotizing agent to form the diazonium salt from the amine. | orgsyn.org |
| CuCl₂ | Catalyst for the substitution of the diazonium group with chloride. | nih.gov |
| DABSO | A stable SO₂ surrogate that can be used in Sandmeyer-type reactions. | nih.gov |
Stereochemical Aspects and Conformational Analysis of 2 Hydroxycyclohexane 1 Sulfonyl Chloride
Isomerism in the 2-Hydroxycyclohexane-1-sulfonyl Chloride Framework
The presence of two substituents on the cyclohexane (B81311) ring at positions 1 and 2 leads to the existence of multiple stereoisomers. This isomerism is categorized into cis-trans isomerism, which describes the relative orientation of the substituents on the ring, and the chirality of the molecule, which gives rise to enantiomers and diastereomers.
The restricted rotation around the carbon-carbon single bonds within the cyclohexane ring is a key factor leading to cis-trans isomerism. justia.comnih.gov This type of isomerism in disubstituted cycloalkanes depends on the positions of the substituent groups relative to a reference plane of the ring. justia.com
Cis Isomer : In the cis isomer of this compound, the hydroxyl group and the sulfonyl chloride group are situated on the same side of the cyclohexane ring. nih.gov
Trans Isomer : In the trans isomer, the hydroxyl and sulfonyl chloride groups are located on opposite sides of the ring. nih.gov
These two isomers are configurational stereoisomers, meaning they are distinct molecules that cannot be interconverted through bond rotation alone; breaking and reforming chemical bonds is required. libretexts.org
The carbon atoms to which the hydroxyl group (C2) and the sulfonyl chloride group (C1) are attached are both chiral centers. A chiral center is a carbon atom bonded to four different groups. openstax.org The presence of two distinct chiral centers in this compound means that, in addition to cis-trans isomerism, the molecule can exist as enantiomers and diastereomers.
The maximum number of stereoisomers can be predicted by the 2^n rule, where 'n' is the number of chiral centers. For this compound (n=2), a maximum of four stereoisomers are possible.
Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. The cis isomer can exist as a pair of enantiomers, as can the trans isomer. For instance, (1R,2S)-2-hydroxycyclohexane-1-sulfonyl chloride and (1S,2R)-2-hydroxycyclohexane-1-sulfonyl chloride are enantiomers.
Diastereomers : These are stereoisomers that are not mirror images of each other. The cis and trans isomers of this compound are diastereomers of each other. For example, the (1R,2R) isomer and the (1R,2S) isomer are diastereomers.
The different spatial arrangements of the functional groups in these isomers result in distinct physical and chemical properties.
Table 1: Possible Stereoisomers of this compound
| Isomer Type | Configuration | Relationship |
| Trans | (1R, 2R) | Enantiomer of (1S, 2S) |
| (1S, 2S) | Enantiomer of (1R, 2R) | |
| Cis | (1R, 2S) | Enantiomer of (1S, 2R) |
| (1S, 2R) | Enantiomer of (1R, 2S) | |
| Diastereomers | Any cis isomer is a diastereomer of any trans isomer. |
Conformational Preferences of the Cyclohexane Moiety
The cyclohexane ring is not planar and primarily adopts a strain-free "chair" conformation. openstax.org In this conformation, the hydrogen atoms and any substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). openstax.org The relative stability of the conformers of this compound is determined by the steric strain experienced by the hydroxyl and sulfonyl chloride groups.
Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org The conformational preferences for the cis and trans isomers differ significantly:
Cis Isomer : In the cis configuration, one substituent must be in an axial position while the other is equatorial (axial-equatorial or a,e). Through a process called ring flipping, the axial substituent becomes equatorial and vice-versa (equatorial-axial or e,a). The two resulting chair conformers are generally not equal in energy. The conformer where the bulkier group occupies the equatorial position will be more stable and thus more populated at equilibrium. libretexts.org Given the size of the sulfonyl chloride group, it is expected to have a strong preference for the equatorial position.
Trans Isomer : The trans configuration can exist in two chair conformations: one with both substituents in axial positions (diaxial or a,a) and one with both in equatorial positions (diequatorial or e,e). The diequatorial conformer is significantly more stable due to the avoidance of the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial form. libretexts.org Therefore, trans-2-hydroxycyclohexane-1-sulfonyl chloride is expected to exist almost exclusively in the diequatorial conformation.
Table 2: Predicted Conformational Preferences
| Isomer | Possible Conformations | Most Stable Conformation | Rationale |
| Cis-2-Hydroxycyclohexane-1-sulfonyl chloride | (axial-OH, equatorial-SO2Cl) ⇌ (equatorial-OH, axial-SO2Cl) | (axial-OH, equatorial-SO2Cl) | The bulky sulfonyl chloride group strongly prefers the equatorial position to minimize steric strain. libretexts.org |
| Trans-2-Hydroxycyclohexane-1-sulfonyl chloride | (diaxial) ⇌ (diequatorial) | Diequatorial | Avoidance of significant 1,3-diaxial interactions present in the diaxial form. libretexts.org |
Stereoselective Synthesis Strategies and Enantiopurity Control
The synthesis of a specific stereoisomer of this compound requires stereoselective methods that control the formation of the desired configuration at the two chiral centers.
Research into related compounds provides a framework for how this can be achieved. For instance, a three-step synthesis starting from cyclic alkenes and alcohols has been reported to produce β-alkoxy-substituted alicyclic sulfonyl chlorides as single cis-diastereomers. researchgate.netresearchgate.net This suggests that reactions proceeding through specific intermediates or transition states can favor the formation of one diastereomer over another. A similar approach starting from cyclohexene (B86901) could potentially yield cis-2-hydroxycyclohexane-1-sulfonyl chloride with high diastereoselectivity. The synthesis of related cyclic compounds as single cis diastereomers has also been noted in the context of β-fluoro sulfonyl chlorides. researchgate.net
Achieving enantiopurity, the isolation of a single enantiomer, is a more complex challenge. This typically involves one of two general strategies:
Chiral Resolution : Synthesizing a mixture of enantiomers (a racemate) and then separating them. This can be done by using a chiral resolving agent to form diastereomeric salts that can be separated by physical means like crystallization.
Asymmetric Synthesis : Using chiral catalysts, reagents, or auxiliaries to guide the reaction towards the formation of a single enantiomer. For example, the enantioselective synthesis of cyclic sulfamidates has been achieved through asymmetric hydrogenation using chiral rhodium catalysts. nih.gov While not directly applied to this compound, this demonstrates the principle of using chiral catalysts to control the stereochemical outcome of reactions involving cyclic structures.
Controlling the stereochemistry during a synthesis is crucial as different stereoisomers can have vastly different biological activities and chemical properties.
Reactivity and Reaction Mechanisms of 2 Hydroxycyclohexane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group is a potent electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity is due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the chlorine a good leaving group. fiveable.me
When 2-Hydroxycyclohexane-1-sulfonyl chloride reacts with simple oxygen nucleophiles like water (hydrolysis) or alcohols (alcoholysis), the expected product is a sulfonic acid or a sulfonic acid ester, respectively. fiveable.mevaia.com The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation by a base (often a non-nucleophilic amine like pyridine) to yield the stable sulfonate ester. youtube.comyoutube.com
The reaction with an alcohol (R'-OH) can be generalized as: R-SO₂Cl + R'-OH → R-SO₂OR' + HCl vaia.com
However, the presence of the adjacent hydroxyl group in this compound introduces the potential for a significant competing intramolecular pathway. researchgate.net Studies on the analogous compound, 2-hydroxyethanesulfonyl chloride, show that its reactions with water and alcohols largely proceed through the initial formation of a transient cyclic intermediate, a β-sultone. researchgate.net This highly reactive intermediate is then opened by the nucleophilic attack of water or alcohol to give the final product. researchgate.net
Table 1: Reaction Products with Oxygen Nucleophiles
| Nucleophile | Expected Product Type | Potential Intermediate |
|---|---|---|
| Water (H₂O) | Sulfonic Acid | Cyclic Sulfonate (Sultone) |
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. organic-chemistry.orgucl.ac.uk This reaction proceeds via a nucleophilic substitution mechanism where the amine's nitrogen atom attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride. fiveable.menih.gov The resulting sulfonamides are an important class of compounds, notably used in the development of pharmaceuticals. princeton.edu
The synthesis is generally efficient and can be carried out under mild conditions, often using a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov For this compound, the reaction with an amine (R'R''NH) is expected to yield the corresponding N-substituted 2-hydroxycyclohexane-1-sulfonamide. The hydroxyl group is generally not expected to interfere with this transformation, allowing for the selective formation of the sulfonamide.
Table 2: General Scheme for Sulfonamide Formation
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Intramolecular Cyclization Pathways
The bifunctional nature of this compound allows it to undergo intramolecular reactions, particularly in the presence of a base. These pathways are of significant mechanistic interest and provide routes to specific heterocyclic structures.
Research on the closely related 2-hydroxyethanesulfonyl chloride has provided crucial insights into the cyclization pathways available to β-hydroxy sulfonyl chlorides. researchgate.net When treated with a base, these compounds can cyclize to form products derived from two key reactive intermediates: a β-sultone (a cyclic sulfonate ester) or a sulphene. researchgate.netrsc.org
Sultone Formation : The intramolecular attack of the hydroxyl group's oxygen onto the sulfonyl chloride center results in the formation of a bicyclic sultone. This is a direct intramolecular analogue of sulfonate ester formation.
Sulphene/Oxathietane Derivatives : In the presence of a tertiary amine, an alternative pathway involves the elimination of hydrogen chloride (dehydrochlorination) to form a highly reactive "sulphene" intermediate (hydroxymethylsulfene in the case of the ethane (B1197151) analogue). researchgate.net This intermediate can then react further. While not explicitly detailed for the cyclohexane (B81311) derivative, such pathways can lead to oxathietane 1,1-dioxide structures or their rearrangement products.
Mechanistic studies, including deuterium (B1214612) labeling experiments on 2-hydroxyethanesulfonyl chloride, have helped elucidate these competing intramolecular pathways. researchgate.net
Sultone Pathway : The primary intramolecular reaction is the cyclization to a β-sultone. researchgate.net This proceeds via nucleophilic attack of the internal alcohol on the sulfonyl chloride. This sultone is a transient species that acts as a potent electrophile itself, readily undergoing ring-opening upon attack by external nucleophiles. researchgate.net
Sulphene Pathway : In the presence of tertiary amines, a minor but significant portion of the reaction can proceed through the formation of a hydroxymethylsulfene intermediate. researchgate.net This pathway is distinct from the sultone mechanism and represents an E1cB-type elimination. The evidence for this pathway comes from labeling studies that track the position of deuterium atoms during the reaction. researchgate.net
The choice between these pathways can be influenced by the base used and the specific reaction conditions.
Reactions Involving the Hydroxyl Group
The hydroxyl group on the cyclohexane ring can also participate in reactions typical of alcohols. A key transformation is its conversion into a sulfonate ester, which turns the hydroxyl into an excellent leaving group. youtube.comlibretexts.org This is achieved by reacting the alcohol with a different sulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), in the presence of a base like pyridine. libretexts.org
This reaction is significant because it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.comlibretexts.org The resulting tosylate or mesylate group is a very stable anion and therefore an excellent leaving group, analogous to a halide. vaia.com This activation of the alcohol allows for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions to be performed at that carbon center. youtube.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₁ClO₃S |
| Water | H₂O |
| Sulfonic Acid | R-SO₃H |
| Sulfonate Ester | R-SO₂OR' |
| p-toluenesulfonyl chloride (Ts-Cl) | C₇H₇ClO₂S |
| Methanesulfonyl chloride (Ms-Cl) | CH₃ClO₂S |
| Pyridine | C₅H₅N |
| Triethylamine | C₆H₁₅N |
| Sulfonamide | R-SO₂NR'R'' |
| β-Sultone | C₂H₄O₃S (general) |
| Sulphene | CH₂SO₂ (general) |
| 2-hydroxyethanesulfonyl chloride | C₂H₅ClO₃S |
| Hydrogen Chloride | HCl |
| Tosylate | R-OTs |
Esterification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. However, the more prominent reaction involving this structural motif is the reaction of the sulfonyl chloride group with alcohols to form sulfonate esters. This transformation is a widely used method for converting the poor leaving group of an alcohol (-OH) into a good leaving group. eurjchem.comyoutube.com
The reaction between an alcohol and a sulfonyl chloride, such as this compound, typically proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This results in the displacement of the chloride ion and the formation of a sulfonate ester. The reaction is generally carried out in the presence of a non-nucleophilic base, like pyridine, which serves to neutralize the hydrochloric acid byproduct. youtube.com
The formation of sulfonate esters is a versatile synthetic strategy. organic-chemistry.org For instance, the reaction of various alcohols with sulfonyl chlorides can be catalyzed by substances like ytterbium(III) trifluoromethanesulfonate (B1224126) under neutral and mild conditions. organic-chemistry.org
Table 1: Representative Esterification Reactions of Sulfonyl Chlorides
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |
| Alcohol (R'-OH) | This compound | Pyridine | Sulfonate Ester |
| This compound | Carboxylic Acid (R'-COOH) | Acid Catalyst | Carboxylic Ester |
| Alcohol (R'-OH) | p-Toluenesulfonyl chloride | Ytterbium(III) trifluoromethanesulfonate | Sulfonate Ester |
This table illustrates the general types of esterification reactions. Specific yields and conditions would vary based on the substrates and reagents used.
Derivatization to Ethers
The hydroxyl group of this compound can be converted to an ether through various synthetic methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Due to the presence of the acidic sulfonyl chloride group, careful selection of the base is crucial to avoid side reactions.
Alternatively, derivatization can occur at the sulfonyl chloride moiety. Reactions of sulfonyl chlorides with cyclic imines in the presence of weakly nucleophilic ethers can lead to the formation of various addition products. researchgate.net These reactions proceed through the formation of an N-alkanesulfonyl cyclic iminium ion, which is then attacked by a nucleophile. researchgate.net
Oxidation Studies
The secondary alcohol of this compound is susceptible to oxidation to form the corresponding ketone, 2-oxocyclohexane-1-sulfonyl chloride. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.
Common methods for the oxidation of secondary alcohols to ketones include using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. These methods are generally effective for converting secondary alcohols without affecting other functional groups, although the reactivity of the sulfonyl chloride should be considered.
Furthermore, the synthesis of sulfonyl chlorides can itself be an oxidative process. Thiols and disulfides can be directly converted to sulfonyl chlorides through oxidative chlorination using reagents like hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Solvent(s) | Key Characteristics |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Mild, selective for alcohols. |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | Mild, avoids heavy metals. |
| Dess-Martin Periodinane | Dichloromethane | Mild, rapid, broad functional group tolerance. |
Electrophilic and Radical Pathways Involving Sulfonyl Chlorides
Sulfonyl chlorides are potent electrophiles and readily participate in nucleophilic substitution reactions. fiveable.me The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophiles like alcohols, amines, and thiols. fiveable.me These reactions typically result in the formation of sulfonate esters, sulfonamides, and thioesters, respectively. fiveable.mewikipedia.org
In addition to their electrophilic nature, sulfonyl chlorides can also engage in radical reactions. magtech.com.cn They can serve as precursors to sulfonyl radicals, which are valuable intermediates in organic synthesis. deepdyve.com These radicals can be generated through various methods, including photochemical, thermal, or redox-initiated processes. deepdyve.comnih.gov For example, visible-light-activated photocatalysis can generate sulfonyl radicals from sulfonyl chlorides for the synthesis of sulfonates and sulfonamides. rsc.org Silyl radicals can also activate sulfonyl chlorides via chlorine-atom abstraction. acs.org
The generation of an aryl radical from an aryldiazonium salt can react with sulfur dioxide to form a sulfonyl radical, which then reacts with a chlorine radical to yield an arenesulfonyl chloride. acs.org This highlights the dual role sulfonyl chlorides can play as both the product of radical reactions and a precursor to radical species.
Mechanistic Studies and Kinetic Analysis of Reactions
The solvolysis of sulfonyl chlorides, including their hydrolysis, has been the subject of numerous mechanistic and kinetic studies. acs.orgmdpi.com For most primary and secondary alkanesulfonyl chlorides and arenesulfonyl chlorides, the mechanism of solvolysis is generally considered to be a bimolecular nucleophilic substitution (SN2) process. mdpi.comnih.gov This is supported by the sensitivity of the reaction rates to the nucleophilicity of the solvent. mdpi.com
Kinetic studies often employ the extended Grunwald-Winstein equation to correlate solvolysis rates. mdpi.com The parameters derived from these correlations, 'l' (sensitivity to solvent nucleophilicity) and 'm' (sensitivity to solvent ionizing power), provide insights into the transition state of the reaction. For many sulfonyl chlorides, the l/m ratio is typically around 2.0, consistent with an SN2 mechanism. mdpi.com
The hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid has been shown to proceed via a mechanism where the rate-determining step is the transformation of a pre-formed complex between water and the sulfonyl chloride. osti.gov Theoretical studies using density functional theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides also support an SN2 mechanism proceeding through a single transition state. nih.gov
Kinetic solvent isotope effects (KSIEs) further elucidate the mechanism. For instance, the KSIE values for the solvolysis of certain sulfonyl chlorides are consistent with a bimolecular pathway. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-Hydroxycyclohexane-1-sulfonyl chloride, which contains stereocenters, NMR would be crucial for establishing the relative stereochemistry (cis/trans) of the hydroxyl and sulfonyl chloride groups.
Proton NMR (¹H NMR) for Proton Environment and Coupling
A ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule. The protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets in the aliphatic region. The protons attached to the carbons bearing the hydroxyl (CH-OH) and sulfonyl chloride (CH-SO₂Cl) groups would be expected to resonate at lower fields (higher ppm values) due to the deshielding effects of the electronegative oxygen and sulfonyl chloride groups. The exact chemical shifts and, critically, the coupling constants (J-values) between adjacent protons would be instrumental in determining the chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents. A broad singlet, exchangeable with D₂O, would be expected for the hydroxyl proton.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would show six distinct signals, one for each carbon of the cyclohexane ring. The carbons bonded to the hydroxyl and sulfonyl chloride groups (C-OH and C-SO₂Cl) would be the most downfield-shifted signals. The precise chemical shifts would provide evidence for the carbon framework and are sensitive to the stereochemical arrangement.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed structure.
COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, confirming which protons are adjacent on the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which is the definitive method for determining the relative stereochemistry (e.g., whether the substituents are cis or trans).
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₆H₁₁ClO₃S), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would likely show the molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways could include the loss of the chlorine atom, the SO₂ group, or a water molecule from the hydroxyl group. Analysis of these fragments helps piece together the molecular structure. While predicted mass-to-charge ratios for various adducts are available in databases like PubChem, experimental fragmentation data is necessary for a complete analysis. uni.lu
Infrared (IR) Spectroscopy for Functional Group Presence
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively. acdlabs.com
C-H stretching vibrations for the cyclohexane ring just below 3000 cm⁻¹.
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would unambiguously determine the bond lengths, bond angles, and the precise stereochemical relationship of the substituents in the solid state, confirming the conformation of the cyclohexane ring. However, there is no information in the public domain to indicate that such a study has been performed.
Computational and Theoretical Investigations of 2 Hydroxycyclohexane 1 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of a molecule. For 2-hydroxycyclohexane-1-sulfonyl chloride, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost.
Such a study would yield crucial data on the molecule's geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify the most likely mechanisms for its reactions, such as nucleophilic substitution at the sulfonyl group or elimination reactions involving the hydroxyl group.
Transition state theory is employed to locate the transition state structures for each proposed elementary step in a reaction. The energy barrier, or activation energy, calculated for each transition state provides a quantitative measure of the reaction rate. These calculations are crucial for understanding the kinetics of reactions involving this compound and for predicting the conditions under which certain reactions would be favorable. For instance, a study could compare the energy barriers for an SN2 reaction versus an E2 elimination pathway.
Conformation Analysis Using Molecular Mechanics and Dynamics Simulations
The cyclohexane (B81311) ring in this compound can exist in various conformations, most notably the chair, boat, and twist-boat forms. The relative positions of the hydroxyl and sulfonyl chloride groups (axial or equatorial) in the chair conformation would significantly impact the molecule's stability and reactivity.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules. A systematic conformational search using MM methods would identify the low-energy conformers and their relative populations. Subsequently, MD simulations could provide insights into the dynamic behavior of the molecule over time, including conformational changes and the flexibility of the ring system. These simulations would reveal the most stable three-dimensional structure of the molecule under various conditions.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods can provide valuable predictions regarding the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for both electrophilic and nucleophilic attacks.
In reactions with unsymmetrical reagents, computational modeling can predict the regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. Similarly, the stereoselectivity of reactions, particularly those involving the chiral centers in the cyclohexane ring, can be investigated by calculating the energies of the diastereomeric transition states. This would allow for the prediction of the major stereoisomer formed in a reaction. While machine learning models are increasingly used for predicting stereoselectivity, their application to this specific compound has not been reported.
Synthetic Applications and Reagent Utility of 2 Hydroxycyclohexane 1 Sulfonyl Chloride
As a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in asymmetric synthesis, enabling the efficient construction of enantiomerically pure molecules, which is particularly crucial in the pharmaceutical industry where stereochemistry dictates biological activity. acs.org 2-Hydroxycyclohexane-1-sulfonyl chloride serves as an excellent chiral synthon due to the fixed spatial relationship between its hydroxyl and sulfonyl chloride functionalities on the cyclohexane (B81311) ring. nih.govnih.gov
The inherent chirality of this molecule allows for the transfer of stereochemical information to new, more complex products. acs.org Organosulfur compounds with defined stereocenters are increasingly recognized for their utility as chiral auxiliaries, ligands, and catalysts. acs.orgacs.org The sulfonyl group can be transformed into a variety of other sulfur-containing functionalities, such as sulfoxides or sulfinamides, which themselves can be chiral and act as directing groups in subsequent stereoselective reactions. researchgate.net
Key Attributes as a Chiral Building Block:
| Feature | Description | Synthetic Advantage |
| Defined Stereochemistry | The cis or trans relationship between the hydroxyl and sulfonyl chloride groups is fixed. | Allows for predictable stereochemical outcomes in subsequent reactions, crucial for creating specific isomers of a target molecule. |
| Rigid Cyclohexane Scaffold | The cyclohexane ring provides a conformationally restricted backbone. | Reduces molecular flexibility, which can enhance stereoselectivity in reactions by controlling the approach of reagents. nih.govnih.gov |
| Orthogonal Reactivity | The hydroxyl and sulfonyl chloride groups have distinct chemical reactivities, allowing for selective manipulation. | Enables stepwise functionalization, where one group can be reacted while the other remains protected or inert, facilitating complex molecule synthesis. |
By leveraging these features, synthetic chemists can employ this compound to construct molecules with multiple contiguous stereocenters, a common challenge in the synthesis of natural products and active pharmaceutical ingredients. nih.govnih.gov
Formation of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are prevalent motifs in a vast array of biologically active compounds and functional materials. morressier.com this compound is a valuable precursor for the synthesis of such ring systems, primarily through intramolecular cyclization.
The proximity of the nucleophilic hydroxyl group to the electrophilic sulfonyl chloride moiety facilitates an intramolecular reaction to form a cyclic sulfonate ester, commonly known as a sultone. bohrium.comacs.org This transformation typically occurs under basic conditions, where the hydroxyl group is deprotonated to form a more reactive alkoxide that subsequently displaces the chloride from the sulfonyl group. The resulting fused bicyclic sultone is a rigid structure that can be a key intermediate for further synthetic elaborations. acs.org
Potential Heterocyclic Scaffolds from this compound:
| Heterocycle Type | Synthetic Pathway | Description |
| Fused Bicyclic Sultone | Intramolecular O-sulfonylation | Base-mediated cyclization where the hydroxyl group attacks the sulfonyl chloride. This is often a high-yielding and stereospecific reaction. bohrium.comacs.org |
| Thietane 1,1-dioxide | Intermolecular [2+2] Cycloaddition | In the presence of a non-nucleophilic base, the sulfonyl chloride can eliminate HCl to form a highly reactive sulfene intermediate, which can then react with electron-rich alkenes. |
| Other Fused Systems | Multi-step sequences | The initial sultone can be opened by various nucleophiles, and the resulting bifunctional intermediate can undergo further cyclization reactions to generate more complex heterocyclic systems. rsc.org |
The synthesis of sultones from hydroxy sulfonyl chlorides is a well-established method for creating these important heterocyclic structures. bohrium.comgoogle.com The stereochemistry of the starting material directly translates to the stereochemistry of the resulting bicyclic product, making this a powerful tool in stereoselective synthesis.
Derivatization to Advanced Sulfonate Esters and Sulfonamides for Chemical Synthesis
The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, acting as a powerful electrophile for the formation of stable sulfur-heteroatom bonds. eurjchem.com this compound can be readily derivatized to produce a wide array of sulfonate esters and sulfonamides, which are themselves important functional groups in pharmaceuticals and agrochemicals. eurjchem.comucl.ac.uk
Formation of Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding sulfonamides. libretexts.org This reaction is robust and versatile, allowing for the introduction of a diverse range of substituents. The resulting hydroxy sulfonamides are bifunctional molecules that can be further modified at the hydroxyl position.
Formation of Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. nih.govlibretexts.org These esters are not only stable compounds but are also excellent leaving groups in nucleophilic substitution reactions, providing a route to activate the hydroxyl group of the reacting alcohol. youtube.comyoutube.com
The table below summarizes the derivatization potential of this compound.
| Derivative Class | Reagent | Key Features of Product |
| Sulfonamides | Primary or Secondary Amines (R¹R²NH) | Stable, often crystalline solids. The sulfonamide N-H bond can participate in hydrogen bonding. Products are bifunctional (hydroxyl + sulfonamide). libretexts.org |
| Sulfonate Esters | Alcohols or Phenols (R³OH) | Stable compounds. The sulfonate group can act as a good leaving group in subsequent S_N2 reactions. Products are bifunctional. nih.gov |
| Sulfinamide Precursors | Reduction followed by amination | Can be converted to sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates. nih.govacs.org |
These derivatization reactions expand the synthetic utility of the parent compound, enabling its incorporation into a broader range of complex molecular architectures.
Role as an Intermediate in Multi-Step Organic Synthesis
In the strategic planning of complex molecule synthesis, intermediates that offer multiple, selectively addressable functional groups are highly prized. libretexts.org this compound is an exemplary bifunctional intermediate, allowing for a programmed, stepwise elaboration of its core structure. askfilo.com
The differential reactivity of the hydroxyl and sulfonyl chloride groups is key to its utility. The sulfonyl chloride is highly electrophilic and will readily react with a wide range of nucleophiles. The hydroxyl group, while nucleophilic, typically requires activation or basic conditions to react. This allows chemists to perform selective chemistry at the sulfur center while leaving the hydroxyl group intact for a later transformation, or vice versa.
Illustrative Synthetic Sequence:
Step 1: Sulfonamide Formation: The sulfonyl chloride is reacted with a specific amine to form a stable sulfonamide. The hydroxyl group is typically unreactive under these conditions.
Step 2: Modification of the Hydroxyl Group: The hydroxyl group of the resulting hydroxy sulfonamide can then be used in a subsequent reaction, such as oxidation to a ketone, etherification, or esterification.
Step 3: Further Elaboration: The newly introduced functionality can then be used as a handle for further carbon-carbon bond-forming reactions or other transformations, building molecular complexity in a controlled manner. libretexts.orgresearchgate.net
This stepwise approach is fundamental to total synthesis and the construction of chemical libraries for drug discovery, where precise control over the molecular architecture is required. askfilo.com The cyclohexane backbone provides a rigid and predictable framework upon which to build. nih.gov
Applications in Fragment-Based Ligand Discovery (FBLD)
Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery. astx.com It involves screening collections of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. astx.com These initial hits are then optimized and grown into more potent, lead-like molecules.
This compound possesses several characteristics that make it an attractive scaffold for inclusion in a fragment library. astx.com Its three-dimensional cyclohexane core provides structural diversity compared to the flat aromatic rings that often dominate fragment collections. nih.gov
Properties Relevant to FBLD:
| FBLD Criterion | Property of this compound | Rationale |
| Low Molecular Weight | 198.67 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), ensuring it explores chemical space efficiently. |
| 3D Shape/Scaffold | Saturated cyclohexane ring | Provides a non-flat, three-dimensional architecture that can access different regions of a protein's binding site compared to planar fragments. nih.gov |
| Pharmacophoric Features | Hydrogen bond donor (OH), hydrogen bond acceptor (SO₂) | These features can form key interactions with amino acid residues in a protein binding pocket, leading to measurable affinity. |
| Vectors for Elaboration | Reactive sulfonyl chloride group | The sulfonyl chloride acts as a reactive handle, allowing for rapid and predictable chemical modification to "grow" the fragment into a more potent inhibitor once a binding mode is identified. astx.com |
| Defined Stereochemistry | Chiral centers at C1 and C2 | Allows for the exploration of stereo-specific interactions within the target's binding site, which can be critical for potency and selectivity. mdpi.com |
The sulfonyl chloride group is particularly useful as it can be used to create a library of sulfonamide fragments by reacting it with a panel of diverse amines. This "fragment derivatization" approach allows for the rapid exploration of the structure-activity relationship (SAR) around the initial fragment hit.
Green Chemistry and Sustainable Synthesis Considerations
Atom Economy and Reaction Efficiency in Synthesis Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. rsc.org Traditional methods for synthesizing sulfonyl chlorides often have poor atom economy, but modern approaches show significant improvement.
Several general pathways exist for the synthesis of sulfonyl chlorides. A common method is the oxidative chlorination of the corresponding thiol (in this case, 2-mercaptocyclohexanol). Another increasingly popular method involves the use of S-alkylisothiourea salts, which are prepared from a corresponding alkyl halide and thiourea, followed by oxidative chlorination with a reagent like N-chlorosuccinimide (NCS). thieme-connect.comresearchgate.net
Addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.orgnih.gov For instance, a theoretical 100% atom-economical approach could involve the direct addition of sulfuryl chloride to cyclohexene (B86901), followed by hydrolysis, although controlling the regioselectivity and preventing side reactions would be a significant challenge.
A comparison of the theoretical atom economy for different synthetic routes to 2-Hydroxycyclohexane-1-sulfonyl chloride highlights the advantages of certain pathways.
Table 1: Comparison of Theoretical Atom Economy in Synthesis Pathways for this compound Note: This table is based on generalized reactions applied to the target molecule.
| Synthesis Pathway | Generalized Reaction Equation | Desired Product Molecular Weight (g/mol) | Total Reactant Molecular Weight (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Oxidative Chlorination of Thiol | C₆H₁₂OS + 3Cl₂ + 2H₂O → C₆H₁₁ClO₃S + 5HCl | 198.67 | 320.64 | 61.9% |
| From S-Alkylisothiourea Salt (with NCS) | C₇H₁₅N₂OS⁺Cl⁻ + 3NCS + 4H₂O → C₆H₁₁ClO₃S + Urea + 3Succinimide + NH₄Cl + 2HCl | 198.67 | 782.16 | 25.4% |
Solvent Selection and Waste Minimization Strategies
Solvent choice is critical in green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. nih.gov Ideal green solvents are non-toxic, biodegradable, come from renewable resources, and are easily recycled. vapourtec.comresearchgate.net
In the synthesis of sulfonyl chlorides, various solvents have been utilized. Acetonitrile is commonly used for reactions involving NCS, as it effectively dissolves the reagents. nih.gov However, from a green perspective, water is a much more desirable solvent. nih.gov Research has demonstrated the successful synthesis of sulfonyl chlorides via the oxyhalogenation of thiols and disulfides using a combination of oxone and potassium chloride (KCl) in water, which serves as an environmentally benign medium. rsc.org The use of water as a solvent is particularly advantageous as it is inexpensive, non-flammable, and non-toxic.
Table 2: Evaluation of Solvents for Sulfonyl Chloride Synthesis
| Solvent | Green Chemistry Considerations | Applicability to Sulfonyl Chloride Synthesis |
|---|---|---|
| Water (H₂O) | Non-toxic, non-flammable, inexpensive, highly sustainable. nih.gov | Excellent for oxyhalogenation reactions; suitable for polar substrates. rsc.org |
| Acetonitrile (CH₃CN) | Toxic, volatile organic compound (VOC), derived from fossil fuels. | Effective solvent for many organic reagents like NCS, but less desirable from a green perspective. nih.gov |
| Glycerol | Biodegradable, non-toxic, high boiling point, derived from renewable resources. researchgate.net | A potential green alternative, though its high viscosity and the need for extraction to isolate products must be considered. researchgate.net |
| Solvent-Free | Eliminates solvent waste entirely, often requiring alternative energy sources (e.g., mechanical or microwave). nih.gov | Ideal for atom-economical reactions like some cycloadditions, representing the ultimate goal in waste reduction. rsc.org |
Development of Catalytic and Environmentally Benign Approaches
The development of catalytic methods is a key driver for creating more sustainable chemical processes. Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, which reduces energy consumption and unwanted byproducts.
For sulfonyl chloride synthesis, traditional methods often rely on stoichiometric amounts of harsh and toxic reagents like chlorine gas or thionyl chloride. organic-chemistry.org Modern approaches focus on replacing these hazardous materials. The use of N-chlorosuccinimide (NCS) is one such improvement, as it is a solid and safer to handle than gaseous chlorine. nih.gov
More advanced catalytic systems are also emerging. A significant development is the use of heterogeneous photocatalysts for synthesizing sulfonyl chlorides. acs.org One study describes using potassium poly(heptazine imide), a type of carbon nitride, to catalyze the reaction between arenediazonium salts and in-situ generated sulfur dioxide under visible light. acs.orgnih.gov This method offers several green advantages:
Mild Conditions: The reaction proceeds at room temperature using visible light as an energy source. acs.org
Heterogeneous Catalyst: The solid catalyst is easily separated from the reaction mixture by simple filtration and can be reused, minimizing waste and purification efforts. nih.gov
Sustainable Materials: The catalyst is composed of abundant elements (carbon, nitrogen, potassium), avoiding the use of expensive and rare precious metals like ruthenium or copper that are used in other methods. acs.org
Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, represents a frontier in green chemistry. wikipedia.org While a specific enzyme for producing this compound has not been identified, the use of biocatalysts in fine chemical production is growing. Enzymes operate in water under mild conditions with extremely high selectivity, offering a path to nearly waste-free processes. wikipedia.org The future development of an engineered enzyme for this transformation would represent a major step towards a truly sustainable synthesis.
Q & A
Basic Research Questions
Q. What laboratory-scale synthesis methods are recommended for 2-hydroxycyclohexane-1-sulfonyl chloride, and how can reproducibility be ensured?
- Methodology :
- Step 1 : Start with cyclohexanol derivatives. Sulfonyl chlorides are typically synthesized via chlorosulfonation using reagents like chlorosulfonic acid or thionyl chloride under anhydrous conditions .
- Step 2 : Optimize reaction temperature (0–5°C) to minimize side reactions, such as hydrolysis, which is common in sulfonyl chloride synthesis .
- Step 3 : Purify via recrystallization or column chromatography, and confirm purity using NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
- Reproducibility : Document solvent choice (e.g., dichloromethane vs. ether), stoichiometry, and moisture control rigorously, as per Beilstein Journal guidelines for experimental reporting .
Q. What analytical techniques are critical for characterizing this compound’s structural identity and purity?
- Methodology :
- FT-IR : Confirm sulfonyl chloride functional groups (S=O stretching at ~1370 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the expected molecular formula (C₆H₁₁ClO₃S).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as sulfonyl chlorides often degrade above 100°C .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
Advanced Research Questions
Q. How can contradictory data on the hydrolytic stability of this compound in aqueous vs. non-aqueous media be resolved?
- Methodology :
- Controlled Kinetic Studies : Perform hydrolysis experiments at varying pH (2–10) and temperatures (25–60°C), monitoring degradation via UV-Vis or LC-MS .
- Solvent Effects : Compare hydrolysis rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol). Use DFT calculations to model transition states and identify rate-determining steps .
- Data Reconciliation : Cross-reference results with PubChem stability data and SDS recommendations for storage (e.g., inert atmosphere, desiccants) .
Q. What computational strategies are effective for predicting the regioselectivity of nucleophilic substitutions involving this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate reaction trajectories to identify preferred attack sites (e.g., sulfonyl group vs. hydroxyl) .
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic regions and predict reactivity toward amines or alcohols .
- Experimental Validation : Synthesize derivatives (e.g., sulfonamides) and correlate computational predictions with NMR/LC-MS results .
Q. How should researchers mitigate risks when handling this compound, given limited toxicity data in public SDS?
- Methodology :
- Precautionary Measures : Use fume hoods, nitrile gloves, and splash goggles. Assume acute toxicity (H302, H314) based on structural analogs .
- Emergency Protocols : Follow CHEMTREC guidelines for spills (neutralize with sodium bicarbonate) and exposure (immediate rinsing with water) .
- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) if planning long-term biological studies .
Data Presentation and Reproducibility
Q. What minimal dataset is required to validate a novel reaction involving this compound for publication?
- Methodology :
- Essential Data : Include yield, purity (HPLC/NMR), reaction conditions (solvent, temperature, time), and spectral assignments .
- Supporting Information : Provide raw spectral files, crystallographic data (if applicable), and computational input/output files in supplemental materials .
- Citations : Reference analogous sulfonyl chloride syntheses from PubChem or peer-reviewed journals to contextualize methods .
Contradiction Analysis and Troubleshooting
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?
- Methodology :
- Impurity Identification : Compare with PubChem’s predicted shifts; unexpected peaks may indicate hydrolysis (cyclohexanol byproducts) or unreacted starting materials .
- Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
